2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S2/c16-13-3-1-2-4-15(13)22(18,19)17-9-12-5-6-14(20-12)11-7-8-21-10-11/h1-8,10,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQROKHXOBANPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling with a benzenesulfonamide derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the reducing agents used.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized thiophene and furan derivatives, reduced benzenesulfonamide compounds, and various substituted analogs with different functional groups .
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity : Studies have demonstrated that 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable strains are as follows:
The compound's mechanism of action likely involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways, leading to cell death .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Bacillus subtilis 4 - Anticancer Potential : Similar compounds have shown cytotoxic effects in cancer cell lines, including HeLa cells, suggesting potential applications in cancer therapy. The compound exhibited about three times less cytotoxicity against non-tumor cell lines, indicating selectivity towards cancerous cells.
Pharmaceutical Development
Due to its unique structure and biological activity, this compound is being explored for its potential as a lead compound in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies .
Industrial Applications
- Materials Science : The compound's properties make it suitable for use in developing advanced materials such as organic semiconductors and corrosion inhibitors. Its stability and reactivity can be harnessed in various industrial processes .
- Chemical Intermediates : It can serve as a building block for synthesizing more complex molecules and materials, contributing to advancements in organic chemistry.
Mechanism of Action
The mechanism of action of 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and heterocyclic compounds containing thiophene and furan rings. Examples include:
- 2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide
- 2-chloro-N-(thiophen-2-ylmethyl)benzenesulfonamide
- N-(5-(thiophen-3-yl)furan-2-yl)methylbenzenesulfonamide .
Uniqueness
What sets 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2-Chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, emphasizing its pharmacological potential.
Chemical Structure and Properties
The compound consists of a chlorine atom , a thiophene ring , a furan ring , and a benzenesulfonamide group . These structural features contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with appropriate precursors such as chlorobenzenesulfonamide and thiophene-furan derivatives.
- Reactions : Key reactions include:
- Chlorination : Introduction of the chlorine atom.
- Cyclization : Formation of the thiophene and furan rings.
- Sulfonation : Finalizing the benzenesulfonamide structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 4 µg/mL |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .
The mechanism of action involves interaction with specific biological targets, such as enzymes or receptors. The compound may inhibit bacterial cell wall synthesis or disrupt metabolic pathways, leading to cell death.
Case Studies
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against several pathogens. The results indicated that it inhibited bacterial growth effectively, with significant zones of inhibition observed in agar diffusion assays .
- Pharmacological Screening : Another study assessed the compound's effects on human cell lines, revealing moderate cytotoxicity but notable selectivity towards cancerous cells compared to normal cells .
Research Findings
Research indicates that modifications to the structure of this compound can enhance its biological activity. For instance, substituting different halogens or functional groups has been shown to impact its antimicrobial potency and selectivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide, and how are intermediates characterized?
- Answer : The synthesis typically involves sulfonylation of a furan-thiophene hybrid amine intermediate. For example, analogous sulfonamides are synthesized by reacting benzenesulfonyl chloride derivatives with primary amines under basic conditions (e.g., NaH in THF) . Intermediates are characterized using single-crystal X-ray diffraction for structural confirmation (mean C–C bond accuracy: 0.003 Å) , NMR spectroscopy (1H/13C for functional group verification), and HPLC for purity assessment (>95%).
Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Answer :
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, bond angles, and packing interactions (R-factor: 0.035; data-to-parameter ratio: 18.8) .
- NMR : 1H NMR identifies proton environments (e.g., sulfonamide NH at δ 9.2–10.5 ppm), while 13C NMR confirms aromatic and heterocyclic carbons.
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C16H13ClN2O3S2) .
Q. What biological activities are commonly associated with sulfonamide-containing compounds like this one?
- Answer : Sulfonamides exhibit diverse activities, including antibacterial , antifungal , and antitumor effects, often linked to their ability to inhibit enzymes like carbonic anhydrase or interact with microbial folate pathways . For this compound, preliminary assays should focus on dose-response curves in cell-based models (e.g., MIC for antimicrobial activity) and target-specific biochemical assays.
Advanced Research Questions
Q. How can researchers optimize the regioselective functionalization of the thiophene-furan moiety during synthesis?
- Answer :
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites (e.g., furan oxygen) during sulfonylation .
- Transition metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) can introduce substituents to the thiophene ring without side reactions .
- Computational modeling : DFT calculations predict electron density distribution to guide regioselective modifications .
Q. What experimental design principles address low solubility of this sulfonamide in biological assays?
- Answer :
- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) or cyclodextrin-based solubilizers.
- Prodrug synthesis : Introduce hydrophilic groups (e.g., phosphate esters) at the sulfonamide nitrogen or benzofuran positions, as demonstrated in related compounds .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Answer :
- Assay validation : Ensure consistency in buffer pH, temperature, and cell lines. Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement.
- Metabolic stability testing : Evaluate hepatic microsomal degradation to identify rapid metabolism issues.
- Statistical modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., dosing frequency, formulation) contributing to discrepancies .
Q. What strategies mitigate competing side reactions during the synthesis of the furan-thiophene hybrid intermediate?
- Answer :
- Controlled reaction conditions : Use low temperatures (0–5°C) and slow reagent addition to minimize dimerization of the furan-thiophene core .
- In-line purification : Employ flow chemistry with scavenger resins (e.g., polymer-bound sulfonic acid) to remove unreacted reagents .
- Real-time monitoring : Utilize FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in crystallographic vs. computational bond-length predictions?
- Answer :
- Error analysis : Compare experimental X-ray data (mean σ(C–C) = 0.003 Å) with DFT-optimized structures. Discrepancies >0.01 Å may indicate crystal packing effects or solvent interactions.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain deviations .
Q. Why might biological activity vary across structurally similar sulfonamide derivatives?
- Answer :
- Steric and electronic effects : Substituents on the benzofuran or thiophene rings alter steric bulk and electron-withdrawing/donating properties, impacting target binding .
- Conformational flexibility : Molecular dynamics simulations can reveal how side-chain rotations affect binding pocket interactions .
Methodological Tables
Table 1 : Key Crystallographic Data for Sulfonamide Derivatives
| Parameter | Value |
|---|---|
| Crystallization solvent | Ethanol/water (3:1 v/v) |
| Space group | P21/c |
| R-factor | 0.035 |
| Mean C–C bond length | 1.39 Å (σ = 0.003 Å) |
Table 2 : Optimization Parameters for Synthesis
| Variable | Optimal Range |
|---|---|
| Temperature | 0–5°C (sulfonylation step) |
| Reaction time | 2–4 hours (THF solvent) |
| Stoichiometry (amine: sulfonyl chloride) | 1:1.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
